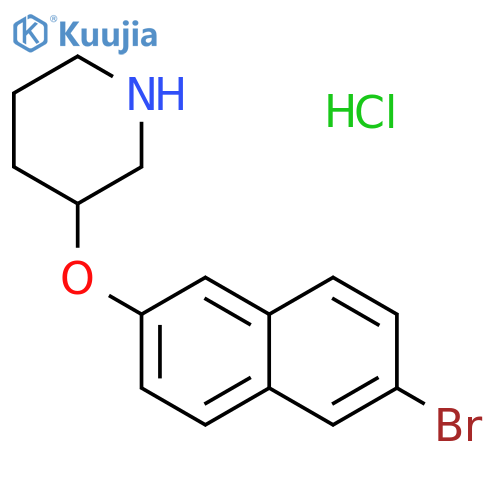

Cas no 1185016-11-8 (3-(6-Bromo-2-naphthyl)oxypiperidine Hydrochloride)

3-(6-Bromo-2-naphthyl)oxypiperidine Hydrochloride 化学的及び物理的性質

名前と識別子

-

- 3-[(6-Bromo-2-naphthyl)oxy]piperidinehydrochloride

- 3-((6-Bromonaphthalen-2-yl)oxy)piperidine hydrochloride

- 3-[(6-bromonaphthalen-2-yl)oxy]piperidine hydrochloride

- 3-((6-Bromonaphthalen-2-yl)oxy)piperidinehydrochloride

- 3-(6-bromonaphthalen-2-yl)oxypiperidine;hydrochloride

- 1185016-11-8

- 3-[(6-Bromo-2-naphthyl)oxy]piperidine hydrochloride

- AKOS015843803

- 3-(6-Bromo-2-naphthyl)oxypiperidine Hydrochloride

-

- インチ: 1S/C15H16BrNO.ClH/c16-13-5-3-12-9-14(6-4-11(12)8-13)18-15-2-1-7-17-10-15;/h3-6,8-9,15,17H,1-2,7,10H2;1H

- InChIKey: FANJSDWQDAUKDD-UHFFFAOYSA-N

- ほほえんだ: C12C=CC(Br)=CC1=CC=C(OC1CCCNC1)C=2.Cl

計算された属性

- せいみつぶんしりょう: 341.018

- どういたいしつりょう: 341.018

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 19

- 回転可能化学結合数: 2

- 複雑さ: 273

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 21.3A^2

3-(6-Bromo-2-naphthyl)oxypiperidine Hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 023226-1g |

3-[(6-Bromo-2-naphthyl)oxy]piperidinehydrochloride |

1185016-11-8 | 1g |

2210.0CNY | 2021-07-05 | ||

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD602224-1g |

3-((6-Bromonaphthalen-2-yl)oxy)piperidine hydrochloride |

1185016-11-8 | 97% | 1g |

¥1680.0 | 2023-04-05 | |

| A2B Chem LLC | AY10704-1g |

3-((6-Bromonaphthalen-2-yl)oxy)piperidine hydrochloride |

1185016-11-8 | 1g |

$210.00 | 2024-04-20 | ||

| Chemenu | CM230193-1g |

3-((6-Bromonaphthalen-2-yl)oxy)piperidine hydrochloride |

1185016-11-8 | 97% | 1g |

$266 | 2023-11-23 | |

| TRC | B702213-5mg |

3-[(6-Bromo-2-naphthyl)oxy]piperidine Hydrochloride |

1185016-11-8 | 5mg |

$ 50.00 | 2022-06-06 | ||

| Chemenu | CM230193-5g |

3-((6-Bromonaphthalen-2-yl)oxy)piperidine hydrochloride |

1185016-11-8 | 97% | 5g |

$725 | 2023-11-23 | |

| TRC | B702213-50mg |

3-[(6-Bromo-2-naphthyl)oxy]piperidine Hydrochloride |

1185016-11-8 | 50mg |

$ 115.00 | 2022-06-06 | ||

| TRC | B702213-10mg |

3-[(6-Bromo-2-naphthyl)oxy]piperidine Hydrochloride |

1185016-11-8 | 10mg |

$ 65.00 | 2022-06-06 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 023226-1g |

3-[(6-Bromo-2-naphthyl)oxy]piperidinehydrochloride |

1185016-11-8 | 1g |

2210CNY | 2021-05-07 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1656756-5g |

3-((6-Bromonaphthalen-2-yl)oxy)piperidine hydrochloride |

1185016-11-8 | 98% | 5g |

¥11403.00 | 2024-08-09 |

3-(6-Bromo-2-naphthyl)oxypiperidine Hydrochloride 関連文献

-

Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117

-

Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886

-

Bezaleel Mambwe,Richard F. W. Jackson,Richmond Muimo Chem. Commun., 2014,50, 9343-9345

-

Dingqin Hu,Qianguang Yang,Haiyan Chen,Friso Wobben,Vincent M. Le Corre,Ranbir Singh,Tao Liu,Ruijie Ma,Hua Tang,L. Jan Anton Koster,Tainan Duan,He Yan,Zhipeng Kan,Zeyun Xiao,Shirong Lu Energy Environ. Sci., 2020,13, 2134-2141

-

Zhu Zhu,Qian-min Deng,Guo-qing Shi Anal. Methods, 2016,8, 564-569

-

Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492

-

Yamin Shi,Jiarui Hu,Jian Chen,Yaxin Xu,Wantian Yang,Junnian Chen,Yunbin He Nanoscale Adv., 2020,2, 4822-4829

-

Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521

-

Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563

-

Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868

Related Articles

-

リンゴ酸の新規薬剤開発、治療効果が認められる化学生物医薬分野 リンゴ酸の新規薬剤開発について リンゴ酸は、長年にわたって食品や工業製品として利用されてきた天然化合物です。しかし、近年ではその医療分野……May 21, 2025

-

アグノサイドによる新規化学生物医薬品の開発への応用化学生物医薬分野 近年、化学生物医学分野における研究は飛躍的に進歩しており、特にアグノサイド(agonist)を用いた新規医薬品の開発が大きな注目を……May 20, 2025

-

化学生物医薬品の安全性と有効性を評価するための新しいアプローチ: イェーガンローの役割 はじめに 化学生物医薬品(以下、CBS、Chemical Biological Pharmaceutical)……May 21, 2025

-

バイルアックソーレン酸塩の新規合成法を開発 1. 研究の背景と重要性 バイルアックソーレン(Biloxasolen)は、近年注目を集める医薬品成分として、その抗がん特性や炎症抑制作用が研究されていま……May 21, 2025

-

バレニリン酸塩の新しい用途を発見する研究チームが発表しました バレニリン酸塩とは何か?その基本的な概要 バレニリン酸塩は、天然由来の化合物であるバレニリン酸の塩として知られています。バレニリン酸は、……May 20, 2025

3-(6-Bromo-2-naphthyl)oxypiperidine Hydrochlorideに関する追加情報

Research Brief on 3-(6-Bromo-2-naphthyl)oxypiperidine Hydrochloride (CAS: 1185016-11-8)

3-(6-Bromo-2-naphthyl)oxypiperidine Hydrochloride (CAS: 1185016-11-8) is a chemical compound of significant interest in the field of medicinal chemistry and drug discovery. This compound, characterized by its naphthyl and piperidine moieties, has been the subject of recent studies due to its potential pharmacological properties. The bromo substitution at the 6-position of the naphthyl ring enhances its reactivity, making it a valuable intermediate in the synthesis of more complex molecules targeting various biological pathways.

Recent research has focused on the synthesis and characterization of 3-(6-Bromo-2-naphthyl)oxypiperidine Hydrochloride, with an emphasis on its potential applications in central nervous system (CNS) disorders. Studies have demonstrated its role as a precursor in the development of novel ligands for neurotransmitter receptors, particularly those involved in dopamine and serotonin signaling. The compound's structural features suggest a high affinity for these receptors, which could be leveraged in the treatment of conditions such as Parkinson's disease, depression, and schizophrenia.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers explored the compound's pharmacokinetic properties, including its absorption, distribution, metabolism, and excretion (ADME) profiles. The results indicated favorable bioavailability and stability, making it a promising candidate for further preclinical development. Additionally, in vitro assays revealed selective binding to specific receptor subtypes, underscoring its potential for targeted therapeutic interventions.

Another significant area of investigation involves the use of 3-(6-Bromo-2-naphthyl)oxypiperidine Hydrochloride in the synthesis of positron emission tomography (PET) tracers. Its bromo group allows for facile radiolabeling with fluorine-18, enabling non-invasive imaging of receptor distribution in the brain. This application has been particularly valuable in neuroscience research, providing insights into receptor occupancy and the mechanisms of action of various psychotropic drugs.

Despite these promising findings, challenges remain in optimizing the compound's selectivity and minimizing off-target effects. Ongoing research aims to refine its chemical structure to enhance efficacy and reduce potential side effects. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of these discoveries into clinical applications.

In conclusion, 3-(6-Bromo-2-naphthyl)oxypiperidine Hydrochloride represents a versatile and pharmacologically relevant compound with broad implications for drug discovery and development. Its unique structural attributes and demonstrated biological activity position it as a key player in the advancement of therapies for CNS disorders and diagnostic imaging. Future studies will likely focus on expanding its therapeutic potential and addressing current limitations to pave the way for clinical trials.

1185016-11-8 (3-(6-Bromo-2-naphthyl)oxypiperidine Hydrochloride) 関連製品

- 259261-81-9(3-bromo-5-(pyrrolidin-3-yloxy)pyridine)

- 850934-98-4(1-(2,5-dimethoxyphenyl)-3-2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl-3-(thiophen-2-yl)methylthiourea)

- 90600-20-7((S)-2-((Tert-Butoxycarbonyl)amino)pent-4-enoic acid)

- 1210486-07-9(N-(2,4-dimethoxyphenyl)-2-phenylmorpholine-4-carboxamide)

- 2138575-23-0(tert-butyl N-[3-(1-ethylcyclopropanecarbonyl)pyridin-2-yl]carbamate)

- 894050-86-3(2-[[6-(4-ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-N-(3-fluorophenyl)acetamide)

- 2228141-59-9(2-(1-ethoxyethyl)-2-methyloxirane)

- 2138114-33-5(tert-butyl N-methyl-N-{2-(2,2,2-trifluoroethyl)aminoethyl}carbamate)

- 2680858-47-1(4-(Difluoromethyl)-2-(2,2,2-trifluoroacetamido)-1,3-oxazole-5-carboxylic acid)

- 959232-39-4(2-(2-Chloroethyl)-1,3-difluoro-benzene)